REACTION_CXSMILES
|
[CH3:1][CH:2]1[CH2:7][NH:6][CH2:5][CH:4]([CH3:8])[NH:3]1.[CH3:9][CH:10]([CH3:14])[C:11](Cl)=[O:12]>>[CH3:9][CH:10]([CH3:14])[C:11]([N:3]1[CH:4]([CH3:8])[CH2:5][N:6]([C:11](=[O:12])[CH:10]([CH3:14])[CH3:9])[CH2:7][CH:2]1[CH3:1])=[O:12]
|
Name
|
|
Quantity
|
5.7 g
|
Type
|
reactant
|
Smiles
|
CC1NC(CNC1)C
|
Name
|
|
Quantity
|
13.85 g
|
Type
|
reactant
|
Smiles
|
CC(C(=O)Cl)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
yields 13.3 g of crude product as a solid
|
Type
|
CUSTOM
|
Details
|
Recrystallization from acetone
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C(=O)N1C(CN(CC1C)C(C(C)C)=O)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 55.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |